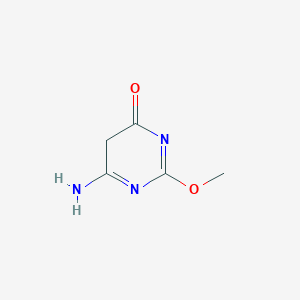
6-Amino-2-methoxypyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-amino-2-methoxy-5H-pyrimidin-4-one is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures. This compound is characterized by its unique structure, which includes an amino group at the 6th position, a methoxy group at the 2nd position, and a keto group at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-methoxy-5H-pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyanoacetate with urea under specific conditions to form the pyrimidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium methoxide. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the production of 6-amino-2-methoxy-5H-pyrimidin-4-one may involve more efficient and scalable methods. These methods often optimize reaction conditions to increase yield and reduce by-products. For instance, the use of continuous flow reactors can enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature and pressure.
Análisis De Reacciones Químicas
Types of Reactions
6-amino-2-methoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino and methoxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines .
Aplicaciones Científicas De Investigación
6-amino-2-methoxy-5H-pyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 6-amino-2-methoxy-5H-pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Similar in structure but with a hydroxyl group at the 4th position.
6-amino-2-mercapto-3H-pyrimidin-4-one: Contains a mercapto group instead of a methoxy group.
Pyrido[2,3-d]pyrimidin-5-one: A fused heterocyclic compound with a different ring structure.
Uniqueness
6-amino-2-methoxy-5H-pyrimidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group at the 2nd position and the keto group at the 4th position make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propiedades
Número CAS |
186435-67-6 |
|---|---|
Fórmula molecular |
C5H7N3O2 |
Peso molecular |
141.13 g/mol |
Nombre IUPAC |
6-amino-2-methoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3O2/c1-10-5-7-3(6)2-4(9)8-5/h2H2,1H3,(H2,6,7,8,9) |
Clave InChI |
NQFOXDYKQBYGDY-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)CC(=N1)N |
SMILES canónico |
COC1=NC(=O)CC(=N1)N |
Sinónimos |
4-Pyrimidinol, 5,6-dihydro-6-imino-2-methoxy- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















